molecular formula C12H11IN2OS B8561627 N-benzyl-2-iodo-4-methyl-1,3-thiazole-5-carboxamide

N-benzyl-2-iodo-4-methyl-1,3-thiazole-5-carboxamide

Cat. No.: B8561627
M. Wt: 358.20 g/mol
InChI Key: ROXPRKASJUSFGN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-benzyl-2-iodo-4-methyl-1,3-thiazole-5-carboxamide is a heterocyclic compound that belongs to the thiazole family. Thiazoles are known for their diverse biological activities and are widely used in medicinal chemistry . This compound features a thiazole ring substituted with a benzyl group, an iodine atom, a methyl group, and a carboxamide group, making it a unique and potentially bioactive molecule.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the Hantzsch thiazole synthesis, which involves the cyclization of α-haloketones with thiourea The benzyl group can be introduced via benzylation reactions using benzyl halides in the presence of a base .

Industrial Production Methods

Industrial production of N-benzyl-2-iodo-4-methyl-1,3-thiazole-5-carboxamide would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and automated synthesis equipment to streamline the process and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

N-benzyl-2-iodo-4-methyl-1,3-thiazole-5-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of N-benzyl-2-iodo-4-methyl-1,3-thiazole-5-carboxamide involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and receptors, modulating their activity. The benzyl group and iodine atom may enhance the compound’s binding affinity and specificity for its targets . The exact pathways and molecular targets involved depend on the specific biological activity being studied.

Properties

Molecular Formula

C12H11IN2OS

Molecular Weight

358.20 g/mol

IUPAC Name

N-benzyl-2-iodo-4-methyl-1,3-thiazole-5-carboxamide

InChI

InChI=1S/C12H11IN2OS/c1-8-10(17-12(13)15-8)11(16)14-7-9-5-3-2-4-6-9/h2-6H,7H2,1H3,(H,14,16)

InChI Key

ROXPRKASJUSFGN-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC(=N1)I)C(=O)NCC2=CC=CC=C2

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of lithium hexamethyldisilazide (4.63 g, 27.65 mmol) in anhydrous tetrahydrofuran (25 mL) was added dropwise to a solution of N-benzyl-4-methylthiazole-5-carboxamide (2.79 g, 12.02 mmol) in anhydrous tetrahydrofuran (25 mL) at −78° C. under nitrogen atmosphere. The reaction mixture was stirred at −78° C. for 1 hour, then iodine (1.68 g, 13.22 mmol) was added in portions. The mixture was stirred at ambient temperature for 90 minutes, quenched with methanol (2 mL) and water (2 mL). The solvent was removed in vacuo and the residue was diluted with water (30 mL) and extracted with dichloromethane (3×40 mL). The organic layers were combined, dried over anhydrous sodium sulphate, filtered and concentrated in vacuo. The residue was purified by column chromatography (20-35% ethyl acetate in hexanes) to afford the title compound as a white solid (2.03 g, 47%): 1H NMR (300 MHz, CDCl3) δ 7.39-7.30 (m, 5H), 6.02 (br s, 1H), 4.57 (d, J=6.0 Hz, 2H), 2.68 (s, 3H); MS (ES+) m/z 359.1 (M+1).
Quantity
4.63 g
Type
reactant
Reaction Step One
Quantity
2.79 g
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One
Quantity
1.68 g
Type
reactant
Reaction Step Two
Yield
47%

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